

Pemigatinib IC50 Values for FGFR Isoforms

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Compound Focus: Pemigatinib

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The half-maximal inhibitory concentration (IC₅₀) values from biochemical kinase assays demonstrate that **pemigatinib** is a highly potent and selective inhibitor of FGFR1-3, with significantly reduced activity against FGFR4 [1] [2] [3].

Table 1: Biochemical IC₅₀ Values of Pemigatinib against FGFR Isoforms

FGFR Isoform	Reported IC ₅₀ (nM)	Source/Reference
FGFR1	0.2 - 0.4 nM	[1] [2] [3]
FGFR2	0.5 - 1.2 nM	[1] [2] [3]
FGFR3	1.0 - 1.4 nM	[1] [2] [3]
FGFR4	15 - 30 nM	[1] [2] [3]

This inhibitory profile is further supported by cellular proliferation assays. In Ba/F3 cells engineered to depend on specific FGFRs for growth, **pemigatinib** potently inhibited the proliferation of FGFR1-, FGFR2-, and FGFR3-translocated cells (IC₅₀ values of 1.2, 0.3, and 1.2 nM, respectively), while showing minimal effect on parental Ba/F3 cells or those expressing FGFR4 (IC₅₀ of 12 nM) [2].

Experimental Protocols for Key Assays

The IC₅₀ values in the table above were primarily determined through the following standardized experimental methods.

Biochemical Kinase Activity Assay

This assay directly measures the inhibition of the target kinase's enzymatic activity [1] [2].

- **Principle:** The assay quantifies the phosphorylation of a substrate by a recombinant human FGFR kinase domain in the presence of a concentration gradient of **pemigatinib**.
- **Procedure:**
 - **Reaction Setup:** Incubate the FGFR kinase with ATP and a substrate in a buffer system.
 - **Inhibitor Addition:** Add **pemigatinib** at a series of concentrations (e.g., spanning from 0.1 nM to 1000 nM).
 - **Detection:** Use a detection method such as enzyme-linked immunosorbent assay (ELISA) to measure the level of phosphorylated product.
 - **Data Analysis:** Plot the inhibition percentage against the log of the inhibitor concentration to calculate the IC₅₀ value.

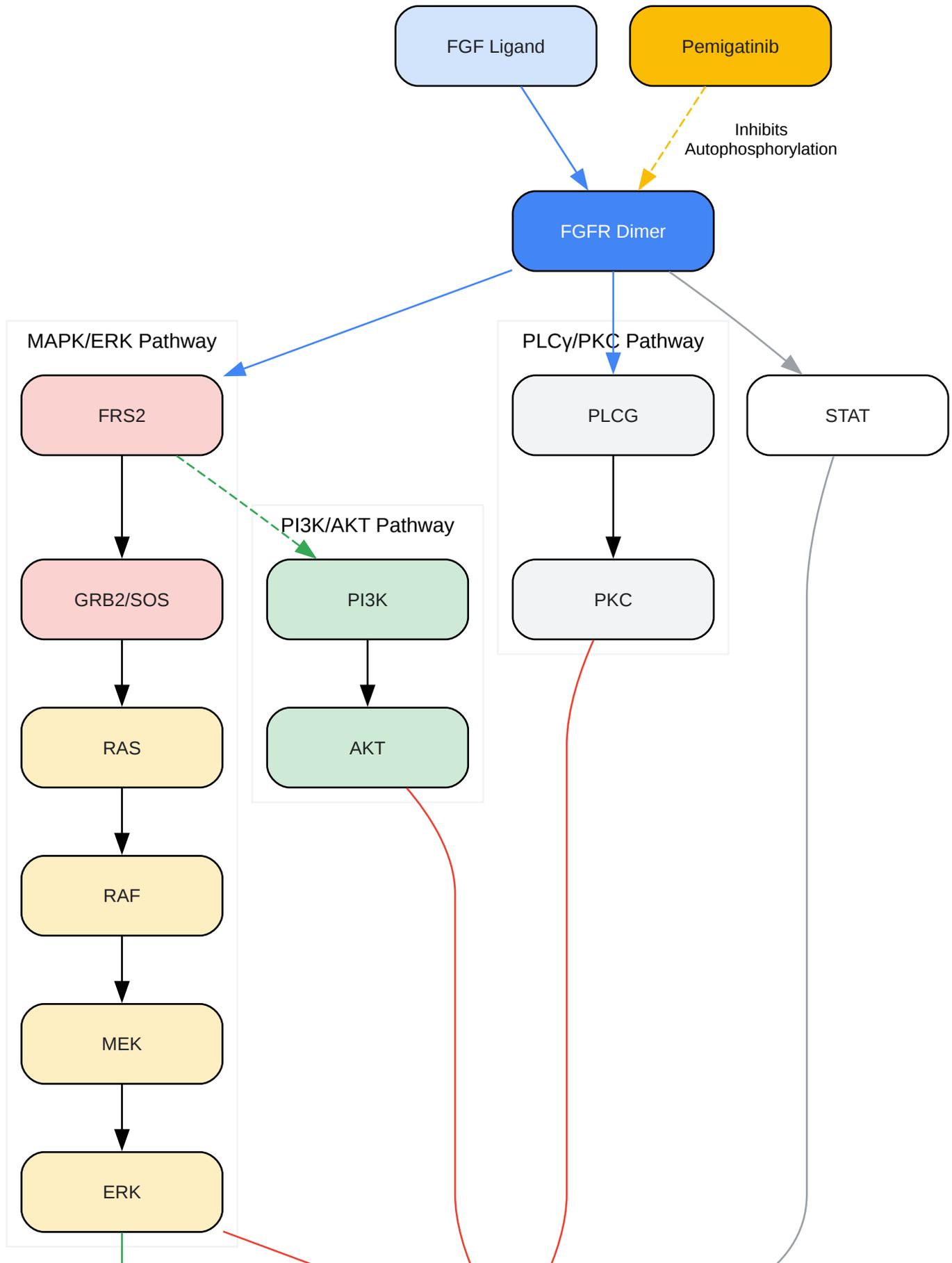
Cellular Proliferation Assay (Ba/F3 Model)

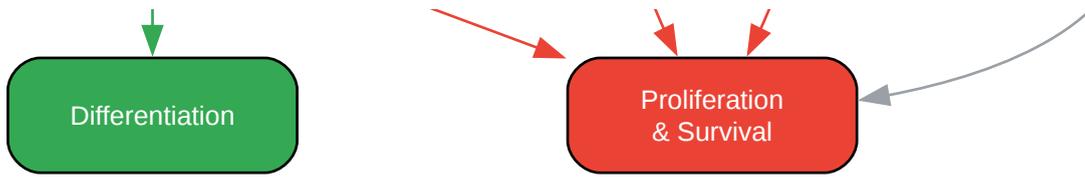
This functional assay evaluates the compound's ability to inhibit FGFR-dependent cell growth [1] [2].

- **Cell Model:** Ba/F3 cells, an interleukin-3 (IL-3)-dependent murine pro-B cell line, are engineered to express a constitutively active human FGFR (e.g., via translocation), making their survival and proliferation dependent on FGFR signaling.
- **Procedure:**
 - **Cell Culture:** Plate FGFR-translocated Ba/F3 cells in growth medium without IL-3.
 - **Drug Treatment:** Treat cells with a serial dilution of **pemigatinib** for a defined period, typically 72 hours.
 - **Viability Measurement:** Assess cell viability using a quantifiable method like the **CellTiter-Glo Luminescent Cell Viability Assay**, which determines the number of metabolically active cells based on ATP content [1] [4].
 - **Data Analysis:** Normalize viability data as a percentage of the DMSO control and calculate the IC₅₀ from the dose-response curve.

FGFR Signaling Pathway and Pemigatinib Mechanism

The diagram below illustrates the core FGFR signaling pathway and the mechanism of action for **pemigatinib**.





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Diagram 1: FGFR signaling is initiated by ligand binding and receptor dimerization, activating key downstream pathways. **Pemigatinib** binds the ATP-binding pocket of FGFR1-3, inhibiting autophosphorylation and subsequent signal transduction [5] [1] [2].

Discussion on Resistance and Clinical Relevance

A significant challenge in targeted therapy is acquired resistance, often driven by **gatekeeper mutations** in the kinase domain [2]. Biochemical profiling reveals **pemigatinib**'s varying efficacy against these mutants:

Table 2: Pemigatinib Sensitivity to FGFR Gatekeeper Mutations

FGFR Isoform & Mutation	Reported IC ₅₀ (nM)	Fold Change (vs. Wild Type)
FGFR2 V564I	7 nM	~4.7-fold reduction
FGFR1 V561M	149 nM	~745-fold reduction
FGFR3 V555M	107 nM	~76-fold reduction

Structural analyses indicate that **pemigatinib**'s difluoromethoxyphenyl ring occupies a hydrophobic pocket containing the gatekeeper valine. Replacing valine with the bulkier methionine or phenylalanine causes steric clashes that diminish **pemigatinib**'s binding affinity [2].

Beyond its approved use in cholangiocarcinoma, preclinical studies highlight **pemigatinib**'s potential in other contexts. Research shows it can overcome resistance to KRAS G12C inhibitors in non-small cell lung cancer with a mesenchymal phenotype and high FGFR1 expression [4]. Additionally, **pemigatinib** enhances radiosensitivity in glioblastoma stem cells by inhibiting the FGFR1/FOXM1 pathway and downregulating S100A4, a biomarker of mesenchymal transition [5].

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References

1. INCB054828 (pemigatinib), a potent and selective inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. Characterization of the cholangiocarcinoma drug ... - Nature [nature.com]
3. Pemigatinib - an overview [sciencedirect.com]
4. The FGFR inhibitor pemigatinib overcomes cancer drug ... [journals.plos.org]
5. FGFR1 Inhibition by Pemigatinib Enhances Radiosensitivity in ... [pmc.ncbi.nlm.nih.gov]

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